molecular formula C30H30N4O2 B4854186 N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide)

N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide)

Cat. No. B4854186
M. Wt: 478.6 g/mol
InChI Key: ZSHHSZFCLUXBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide), also known as PPMP, is a chemical compound that has been studied for its potential applications in scientific research. PPMP is a small molecule inhibitor that has been shown to have activity against several enzymes involved in lipid metabolism.

Mechanism of Action

N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) inhibits the activity of SMS, GCS, and CerS by binding to the active site of these enzymes. This prevents the synthesis of sphingolipids and leads to a decrease in the levels of these lipids in cells. This, in turn, can have a variety of effects on cellular processes, including changes in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to decrease the levels of sphingolipids in cells, which can lead to changes in cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been shown to have activity against several different enzymes involved in lipid metabolism, which makes it a useful tool for studying the role of sphingolipids in cellular processes. However, there are also limitations to the use of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) in lab experiments. It has been shown to have off-target effects on other enzymes and may not be specific to the enzymes it is intended to inhibit. Additionally, the effects of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) on cellular processes may be complex and difficult to interpret.

Future Directions

There are several future directions for research on N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide). One area of research could be to further investigate the mechanism of action of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) and its effects on cellular processes. This could involve studying the effects of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) on different cell types and under different conditions. Another area of research could be to develop more specific inhibitors of the enzymes targeted by N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide). This could involve modifying the chemical structure of N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) to improve its specificity and reduce its off-target effects. Finally, N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) could be studied for its potential therapeutic applications, particularly in the treatment of diseases that involve dysregulation of lipid metabolism, such as cancer and metabolic disorders.

Scientific Research Applications

N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-3,1-phenylene]bis(2-methylpropanamide) has been studied for its potential applications in scientific research, particularly in the area of lipid metabolism. It has been shown to have activity against several enzymes involved in lipid metabolism, including sphingomyelin synthase (SMS), glucosylceramide synthase (GCS), and ceramide synthase (CerS). These enzymes play important roles in the synthesis of sphingolipids, which are important components of cell membranes and have been implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2-methyl-N-[3-[2-[3-(2-methylpropanoylamino)phenyl]-6-phenylpyrimidin-4-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O2/c1-19(2)29(35)31-24-14-8-12-22(16-24)27-18-26(21-10-6-5-7-11-21)33-28(34-27)23-13-9-15-25(17-23)32-30(36)20(3)4/h5-20H,1-4H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHHSZFCLUXBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-3,1-diyl]bis(2-methylpropanamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.